(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane
Overview
Description
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C12H18BrFOSi and a molecular weight of 305.26 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two methyl groups. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-4-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-Bromo-4-fluorophenol+tert-butylchlorodimethylsilaneEt3Nthis compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxygenated phenoxy derivatives.
Reduction: Formation of 4-fluorophenoxy(tert-butyl)dimethylsilane.
Scientific Research Applications
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, along with the phenoxy group, provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo substitution, oxidation, and reduction reactions. The silicon atom, bonded to the tert-butyl and methyl groups, imparts stability and hydrophobicity to the molecule, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-chlorophenoxy)(tert-butyl)dimethylsilane
- (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
- (3-Bromo-4-iodophenoxy)(tert-butyl)dimethylsilane
Uniqueness
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. The fluorine atom, being highly electronegative, influences the reactivity of the phenoxy group, while the bromine atom provides a site for further functionalization. This combination of functional groups makes the compound versatile for various synthetic applications.
Biological Activity
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with potential applications in biological research and pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a subject of interest for studying its biological activity.
The primary mechanism of action for this compound involves its interaction with the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that plays a crucial role in mediating the effects of environmental toxins and endogenous compounds. Upon binding, the compound activates AhR, leading to a cascade of biochemical reactions that influence gene expression and cellular metabolism.
Biological Effects
The biological effects of this compound are diverse and depend on its concentration and the biological context. Key effects include:
- Gene Regulation : Activation of AhR leads to the transcription of genes involved in detoxification processes, such as cytochrome P450 enzymes.
- Cell Signaling : The compound modulates various signaling pathways, influencing cellular responses to external stimuli.
- Metabolic Pathways : It participates in metabolic pathways through its interactions with enzymes, affecting the metabolism of xenobiotics and endogenous substances .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : Research indicates that compounds activating AhR can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related silane derivatives have shown promise in inhibiting tumor growth in vitro.
- Antimicrobial Properties : Some studies suggest that similar compounds possess antibacterial activities against pathogens like Escherichia coli and Staphylococcus aureus, potentially through mechanisms involving reactive oxygen species .
- Pharmacokinetics : Investigations into the pharmacokinetics of related compounds reveal that they are stable in biological media, with moderate absorption and distribution properties, which are critical for therapeutic applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3-bromo-4-fluorophenoxy)-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTAJPKFSJBSJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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